molecular formula C7H8N4O4S B601287 Thiazolylacetyl glycine oxime CAS No. 178949-03-6

Thiazolylacetyl glycine oxime

Cat. No.: B601287
CAS No.: 178949-03-6
M. Wt: 244.23 g/mol
InChI Key: JFHNSSMBYZTXNM-VZUCSPMQSA-N
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Description

Thiazolylacetyl glycine oxime is a chemical compound with the molecular formula C7H8N4O4S and a molecular weight of 244.23 g/mol . It is a derivative of glycine oxime, featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its role as an impurity in the synthesis of Cefdinir, a third-generation cephalosporin antibiotic .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazolylacetyl glycine oxime can be synthesized through the reaction of glycine oxime with thiazolylacetyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to achieve high efficiency and minimal by-products. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Thiazolylacetyl glycine oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of thiazolylacetyl glycine oxime involves its interaction with specific molecular targets and pathways. As an oxime derivative, it can act as a nucleophile, participating in various chemical reactions. In the context of its role in the synthesis of Cefdinir, it contributes to the formation of the β-lactam ring, which is crucial for the antibiotic activity of Cefdinir .

Properties

CAS No.

178949-03-6

Molecular Formula

C7H8N4O4S

Molecular Weight

244.23 g/mol

IUPAC Name

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]acetic acid

InChI

InChI=1S/C7H8N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,15H,1H2,(H2,8,10)(H,9,14)(H,12,13)/b11-5+

InChI Key

JFHNSSMBYZTXNM-VZUCSPMQSA-N

Isomeric SMILES

C1=C(N=C(S1)N)/C(=N\O)/C(=O)NCC(=O)O

SMILES

C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O

Canonical SMILES

C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(Z)-N-[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine;  N-[(2Z)-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine; 

Origin of Product

United States

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